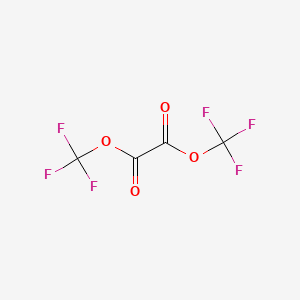
Dipentyl(diphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl(diphenyl)stannane is an organotin compound with the chemical formula ( \text{C}{22}\text{H}{32}\text{Sn} ). It consists of a tin (Sn) atom bonded to two phenyl groups and two pentyl groups. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentyl(diphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of diphenyltin dichloride with pentylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
[ \text{(C}_6\text{H}_5)_2\text{SnCl}_2 + 2 \text{C}5\text{H}{11}\text{MgBr} \rightarrow \text{(C}_6\text{H}_5)_2\text{Sn(C}5\text{H}{11})_2 + 2 \text{MgBrCl} ]
The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipentyl(diphenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The phenyl or pentyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or alkoxides (RO⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dipentyl(diphenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of dipentyl(diphenyl)stannane involves its interaction with molecular targets such as enzymes and proteins. The tin atom can coordinate with oxygen or sulfur atoms in biomolecules, affecting their structure and function. This coordination can lead to inhibition or activation of enzymatic activity, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyltin hydride (Tributylstannane): Known for its use as a radical reducing agent.
Triphenyltin chloride: Used as a fungicide and in organic synthesis.
Tetramethyltin: Utilized in the semiconductor industry for doping silicon.
Uniqueness
Dipentyl(diphenyl)stannane is unique due to its specific combination of phenyl and pentyl groups, which impart distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other organotin compounds .
Propriétés
Numéro CAS |
23396-45-4 |
|---|---|
Formule moléculaire |
C22H32Sn |
Poids moléculaire |
415.2 g/mol |
Nom IUPAC |
dipentyl(diphenyl)stannane |
InChI |
InChI=1S/2C6H5.2C5H11.Sn/c2*1-2-4-6-5-3-1;2*1-3-5-4-2;/h2*1-5H;2*1,3-5H2,2H3; |
Clé InChI |
QGFRSUOXFJUFGW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[Sn](CCCCC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



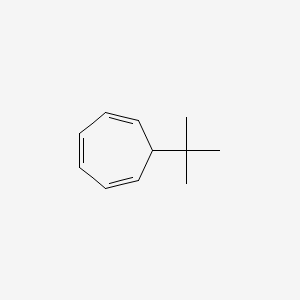
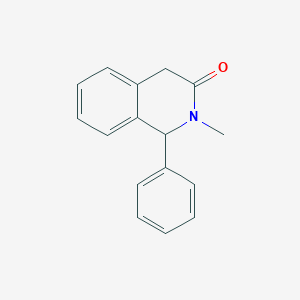
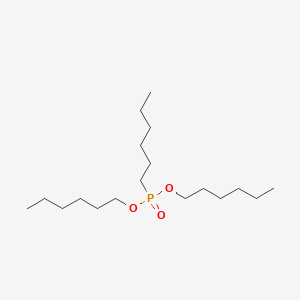

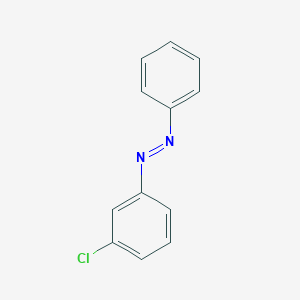
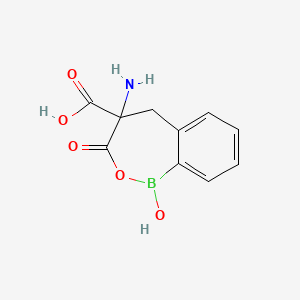

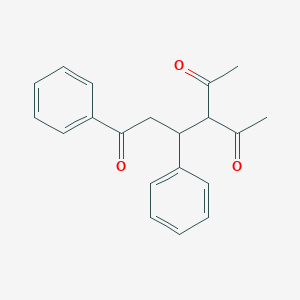

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

